molecular formula C12H8N2O2 B6145423 3-(furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile CAS No. 1510756-40-7

3-(furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile

Cat. No. B6145423
CAS RN: 1510756-40-7
M. Wt: 212.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile (FOPN) is a heterocyclic organic compound that has been studied for its potential use in a variety of scientific research applications. FOPN is a versatile compound with a number of unique properties, including its ease of synthesis, its low toxicity, and its ability to form stable complexes with metal ions. FOPN has been studied extensively in the fields of biochemistry, pharmacology, and nanotechnology, as well as its potential use in the synthesis of a variety of other compounds. In

Scientific Research Applications

3-(furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has found a variety of applications in scientific research, including its use as a metal-ion complexing agent, a fluorescent dye, and an inhibitor of enzymes. This compound has also been used in the synthesis of a variety of other compounds, including polymers, drugs, and organic acids. In addition, this compound has been studied for its potential use in the development of new materials, such as nanomaterials and thin films.

Mechanism of Action

3-(furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile exhibits a number of unique properties, including its ability to form stable complexes with metal ions. This compound can also interact with a variety of other molecules, including proteins, carbohydrates, and lipids. This compound has been found to interact with enzymes, leading to the inhibition of their catalytic activity. In addition, this compound can interact with DNA, leading to the inhibition of gene expression.
Biochemical and Physiological Effects
This compound has been studied for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and inflammation. This compound has been found to have anti-tumor and anti-inflammatory effects, as well as the ability to inhibit the growth of certain types of cancer cells. This compound has also been found to have antioxidant and anti-microbial properties, as well as the ability to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

3-(furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has a number of advantages for use in laboratory experiments, including its ease of synthesis, its low toxicity, and its ability to form stable complexes with metal ions. This compound is also relatively inexpensive and can be stored in an aqueous solution for extended periods of time. However, this compound is not soluble in organic solvents, which can limit its use in certain experiments. In addition, this compound is sensitive to light, which can limit its use in certain experiments.

Future Directions

3-(furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has a number of potential applications in the development of new materials, such as nanomaterials and thin films. In addition, this compound could be used in the development of new drugs, as well as in the synthesis of a variety of other compounds. This compound could also be used in the development of new diagnostic and therapeutic agents, as well as in the development of new imaging techniques. Finally, this compound could be used in the development of new catalysts, as well as in the development of new catalytic processes.

Synthesis Methods

3-(furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile can be synthesized through a variety of methods, including the reaction of 2-furanone with 3-pyridinecarboxaldehyde. This reaction is catalyzed by a base, such as sodium hydroxide, and yields this compound as the main product. Other methods of synthesis have been developed, including the reaction of furan-2-ylchloride with pyridine-3-carboxaldehyde, as well as the reaction of furan-2-ylboronic acid with pyridine-3-carboxaldehyde.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile involves the reaction of furan-2-carbaldehyde with pyridine-3-carboxylic acid followed by a series of reactions to form the final product.", "Starting Materials": [ "Furan-2-carbaldehyde", "Pyridine-3-carboxylic acid", "Sodium cyanide", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Furan-2-carbaldehyde is reacted with pyridine-3-carboxylic acid in the presence of sodium cyanide to form 3-(furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile.", "Step 2: The product from step 1 is then reacted with acetic anhydride and sodium acetate in ethanol to form the corresponding acetylated product.", "Step 3: The acetylated product is then hydrolyzed with hydrochloric acid to remove the acetyl group and form the corresponding carboxylic acid.", "Step 4: The carboxylic acid is then neutralized with sodium hydroxide to form the final product, 3-(furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile." ] }

CAS RN

1510756-40-7

Molecular Formula

C12H8N2O2

Molecular Weight

212.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.